molecular formula C7H8As B14627300 Methylphenylarsine

Methylphenylarsine

Cat. No.: B14627300
M. Wt: 167.06 g/mol
InChI Key: HBEGXZCNYJRDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl(phenyl)arsane can be synthesized through several methods. One common approach involves the reaction of phenylarsine oxide with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

C6H5AsO+CH3I+NaOHC6H5AsCH3+NaI+H2O\text{C}_6\text{H}_5\text{AsO} + \text{CH}_3\text{I} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{AsCH}_3 + \text{NaI} + \text{H}_2\text{O} C6​H5​AsO+CH3​I+NaOH→C6​H5​AsCH3​+NaI+H2​O

Industrial Production Methods: Industrial production of methyl(phenyl)arsane typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl(phenyl)arsane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form methyl(phenyl)arsine oxide.

    Reduction: Reduction reactions can convert it back to the parent arsane.

    Substitution: The phenyl or methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Methyl(phenyl)arsine oxide.

    Reduction: Parent arsane.

    Substitution: Various substituted arsanes depending on the reagents used.

Scientific Research Applications

Methyl(phenyl)arsane has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.

    Biology: Studies on its biological activity and potential toxicity.

    Medicine: Research into its potential use in pharmaceuticals and as a therapeutic agent.

    Industry: Applications in the semiconductor industry for the production of high-purity arsenic compounds.

Mechanism of Action

The mechanism by which methyl(phenyl)arsane exerts its effects involves interactions with cellular components. It can bind to proteins and enzymes, potentially disrupting their normal function. The exact molecular targets and pathways involved are still under investigation, but it is known to interfere with cellular redox processes and enzyme activity.

Comparison with Similar Compounds

    Phenylarsine: Lacks the methyl group, making it less bulky.

    Dimethylarsine: Contains two methyl groups instead of one phenyl group.

    Trimethylarsine: Contains three methyl groups, making it more volatile.

Uniqueness: Methyl(phenyl)arsane is unique due to the presence of both a phenyl and a methyl group, which imparts distinct chemical properties. Its intermediate bulkiness and reactivity make it suitable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C7H8As

Molecular Weight

167.06 g/mol

InChI

InChI=1S/C7H8As/c1-8-7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

HBEGXZCNYJRDTF-UHFFFAOYSA-N

Canonical SMILES

C[As]C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.